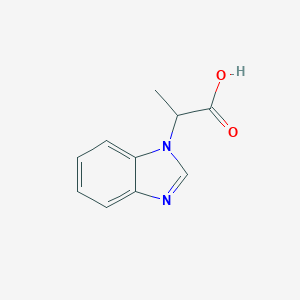

2-(1H-benzimidazol-1-yl)propanoic acid

Description

2-(1H-Benzimidazol-1-yl)propanoic acid (CAS: 157198-79-3) is a benzimidazole derivative featuring a propanoic acid moiety directly substituted at the 1-position of the benzimidazole ring . This structural arrangement confers unique physicochemical properties, including moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as inferred from related benzimidazole-amino acid derivatives .

Properties

IUPAC Name |

2-(benzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWHLUYPAQJXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390066 | |

| Record name | 2-(1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157198-79-3 | |

| Record name | 2-(1H-benzimidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of 1,2-phenylenediamine with propanoic acid under acidic conditions to form the benzimidazole ring, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the benzimidazole ring or the propanoic acid moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .

Scientific Research Applications

Biological Activities

This compound exhibits various biological activities, making it a valuable candidate for drug development. Key areas of research include:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 2-(1H-benzimidazol-1-yl)propanoic acid against various pathogens. Its effectiveness is often measured through Minimum Inhibitory Concentration (MIC) values.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Candida albicans | 0.0098 |

In one study, the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. The benzimidazole moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation. In vitro studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it exhibited significant reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several benzimidazole derivatives, including this compound. Results indicated that this compound effectively inhibited bacterial cell wall synthesis, highlighting its mechanism of action against pathogens . -

Structure-Activity Relationship (SAR) Analysis

A SAR analysis revealed that modifications to the hydroxymethyl group significantly impact biological activity. Variations in substituents on the benzimidazole ring were found to enhance or diminish antibacterial properties, suggesting that structural optimization could lead to more potent derivatives . -

Anticancer Mechanism Investigation

Research exploring the anticancer mechanisms of this compound showed that it can induce apoptosis in cancer cell lines through mitochondrial pathways. The study concluded that further development of this compound could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

2-(1H-Imidazol-1-yl)propanoic Acid (CAS: 753489-91-7)

This compound replaces the benzimidazole core with a simpler imidazole ring. Key differences include:

- Molecular Weight : The imidazole derivative (C₆H₈N₂O₂, MW: 140.14 g/mol) is lighter than the benzimidazole analog (C₁₀H₁₀N₂O₂, MW: 190.20 g/mol) .

- Solubility : Both compounds share solubility in DMSO/DMF, but the imidazole variant may exhibit better aqueous solubility due to reduced hydrophobicity from the smaller aromatic system.

- Biological Activity : The benzimidazole derivative’s extended aromatic system could enhance binding affinity to biological targets compared to the imidazole analog .

2-(((1H-Benzimidazol-2-yl)methyl)amino)propanoic Acid (CAS: N/A)

Synthesized via amino acid coupling (), this compound introduces a methylene amino linker between the benzimidazole and propanoic acid.

- Synthesis: Requires multi-step reactions, including HCl-mediated cyclization and amino ester hydrolysis, yielding 76% for the propanoic acid derivative .

- Melting Point: 215–217°C, significantly higher than typical benzimidazole-propanoic acid hybrids, likely due to enhanced intermolecular hydrogen bonding from the amino linker .

- Applications: The amino linker may improve bioavailability or enable conjugation with biomolecules, distinguishing it from the direct-substitution target compound.

2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid (CAS: 851975-10-5)

This pyrazole-containing analog differs in heterocycle and substitution pattern:

- Acidity : The α-methyl group adjacent to the carboxylic acid may lower acidity (higher pKa) compared to the unsubstituted benzimidazole derivative .

Biological Activity

2-(1H-benzimidazol-1-yl)propanoic acid is a compound belonging to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, antitumor, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a benzimidazole ring, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study conducted by Thakurdesai et al. demonstrated that benzimidazole-2-carboxylic acid derivatives showed good anti-inflammatory activity in a rat paw edema model induced by carrageenan. The compounds were found to be safe at doses up to 2000 mg/kg and effective at doses starting from 100 mg/kg .

| Compound | Dose (mg/kg) | Anti-inflammatory Activity |

|---|---|---|

| This compound | 100 | Significant reduction in edema |

| Benzimidazole-2-carboxylic acid | 2000 | Safe with no adverse effects |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. A study reported that derivatives of benzimidazole showed moderate to high antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 100 µg/ml .

| Pathogen | MIC (µg/ml) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 100 |

3. Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives. Compounds containing the benzimidazole nucleus have shown effectiveness in inhibiting the proliferation of cancer cells in vitro. For instance, compounds derived from benzimidazole were tested on lung cancer cell lines (A549, HCC827, NCI-H358) and demonstrated IC50 values ranging from 0.85 µM to 6.75 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.75 |

| HCC827 | 5.13 |

| NCI-H358 | 4.01 |

4. Other Pharmacological Activities

In addition to anti-inflammatory and antimicrobial properties, benzimidazole derivatives have also exhibited anticonvulsant and antidiabetic activities. For example, compounds synthesized by Kumar et al. demonstrated inhibition against DPP-IV and PTP-IB, suggesting potential use in diabetes management .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anti-inflammatory Study : In an experimental model, rats treated with this compound showed significant reductions in paw edema compared to controls.

- Antimicrobial Evaluation : In vitro tests revealed that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antibacterial agent.

Q & A

Basic Synthesis Methodology

Q: What is a reliable multi-step synthetic route for preparing 2-(1H-benzimidazol-1-yl)propanoic acid derivatives? A: A validated approach involves:

- Step 1 : Reacting o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .

- Step 2 : Treating with hydrazine hydrate in methanol to introduce a hydrazinyl group .

- Step 3 : Condensation with sodium cyanate and glacial acetic acid to form hydrazinecarboxamide intermediates .

- Step 4 : Final derivatization with aromatic aldehydes/ketones.

Key validation: IR (S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹), ¹H-NMR (δ12.31 for S-H), and elemental analysis (±0.4% deviation) confirm intermediates .

Advanced Synthesis: Reaction Optimization

Q: How can researchers optimize reaction yields for benzimidazole-propanoic acid derivatives? A: Strategies include:

- Solvent selection : Methanol enhances hydrazine reactivity compared to ethanol .

- Reagent stoichiometry : Maintain 1:1 molar ratios (e.g., hydrazine hydrate to benzimidazole-thiol) to minimize side products .

- Temperature control : Room temperature for condensation steps prevents decomposition .

- Alternative routes : Explore cyanate-free pathways using carbodiimide coupling agents (analogous to imidazol-1-yl-acetic acid synthesis) .

Basic Characterization Techniques

Q: Which spectroscopic methods are critical for characterizing this compound? A: Essential techniques:

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .

- ¹H-NMR : Detect aromatic protons (δ6.5–8.5 ppm) and propanoic acid CH₂/CH₃ groups (δ1.2–2.5 ppm) .

- ¹³C-NMR : Confirm benzimidazole carbons (δ115–151 ppm) and carboxylic acid (δ170–175 ppm) .

Advanced Spectral Analysis

Q: How to resolve ambiguities in overlapping NMR/IR signals for benzimidazole-propanoic acid derivatives? A: Use:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, especially in crowded aromatic regions .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., ESI-MS m/z matching within 0.001 Da) .

- Computational modeling : Predict IR/NMR shifts using DFT (e.g., B3LYP/6-31G*) to cross-validate experimental data .

Solubility and Stability

Q: What solvents are suitable for handling this compound in vitro? A:

- Polar aprotic solvents : DMSO or DMF for dissolution (high dielectric constant).

- Avoid aqueous bases : Carboxylic acid deprotonation may alter reactivity .

- Short-term storage : –20°C in anhydrous methanol minimizes hydrolysis .

Advanced Stability Analysis

Q: How to assess degradation pathways under experimental conditions? A:

- HPLC-MS monitoring : Track decomposition products (e.g., benzimidazole ring cleavage or decarboxylation) .

- Accelerated stability studies : Expose to heat (40–60°C)/humidity and analyze via TLC or NMR .

Data Contradiction Resolution

Q: How to address discrepancies between theoretical and experimental elemental analysis results? A:

- Purification : Re-crystallize from ethanol/water to remove impurities .

- Hydrate detection : Use Karl Fischer titration to quantify residual water affecting %C/H/N .

- Alternative methods : Validate via X-ray crystallography (e.g., CCDC-deposited structures for analogous compounds) .

Computational Design

Q: Can in silico tools predict synthetic routes for novel derivatives? A:

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose one-step routes using known reactions (e.g., amide coupling or cyclization) .

- Docking studies : Predict bioactivity by modeling interactions with targets (e.g., anticonvulsant receptors) .

Structure-Activity Relationship (SAR) Studies

Q: How to design analogs for enhanced biological activity? A:

- Modify substituents : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzimidazole ring to improve binding .

- Propanoic acid chain : Adjust length/stereochemistry (R/S-configuration) to optimize pharmacokinetics .

- Validate targets : Use in vitro assays (e.g., anticonvulsant models) to correlate structural changes with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.